Ethanesulfonic Anhydride (CAS 13223-06-8): A Comprehensive Technical Guide
Ethanesulfonic Anhydride (CAS 13223-06-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ethanesulfonic anhydride is a reactive chemical. All handling and experiments should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment. This document is for informational purposes only and does not constitute a recommendation for any specific use.
Introduction
Ethanesulfonic anhydride, with the CAS number 13223-06-8, is the anhydride of ethanesulfonic acid. It belongs to the class of sulfonic anhydrides, which are known for their high reactivity as electrophilic sulfonating agents. While less common in literature than its counterparts like methanesulfonic anhydride or trifluoromethanesulfonic anhydride, it serves as a valuable reagent in organic synthesis for the introduction of the ethanesulfonyl group (EtSO₂). This guide provides a detailed overview of its properties, synthesis, reactivity, and potential applications, particularly within the pharmaceutical and life sciences sectors.
Physicochemical Properties
Table 1: Core Properties of Ethanesulfonic Anhydride and Related Compounds
| Property | Ethanesulfonic Anhydride (CAS: 13223-06-8) | Ethanesulfonic Acid[1] |
| Molecular Formula | C₄H₁₀O₅S₂[2] | C₂H₆O₃S |
| Molecular Weight | 202.25 g/mol [2] | 110.13 g/mol |
| IUPAC Name | ethylsulfonyl ethanesulfonate[2] | Ethanesulfonic acid |
| Appearance | Expected to be a colorless to light-colored liquid or low-melting solid | Colorless liquid |
| Melting Point | Data not available | -17 °C |
| Boiling Point | Data not available | 122-123 °C at 0.01 mmHg |
| Density | Data not available | 1.35 g/mL |
| Solubility | Expected to react with water and be soluble in aprotic organic solvents | Soluble in water |
Synthesis of Ethanesulfonic Anhydride
A common method for the synthesis of sulfonic anhydrides is the dehydration of the corresponding sulfonic acid or the reaction of a sulfonic acid with a sulfonyl chloride. While a specific protocol for ethanesulfonic anhydride is not detailed in readily available literature, a plausible synthesis can be adapted from general methods for anhydride formation.
Proposed Synthetic Route
One potential route involves the reaction of ethanesulfonyl chloride with the sodium salt of ethanesulfonic acid.
Caption: Proposed synthesis of ethanesulfonic anhydride.
Experimental Protocol (Proposed)
Materials:
-
Ethanesulfonyl chloride
-
Sodium ethanesulfonate
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, suspend sodium ethanesulfonate in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethanesulfonyl chloride in anhydrous dichloromethane to the cooled suspension via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Upon completion, filter the reaction mixture to remove the precipitated sodium chloride.
-
Remove the solvent from the filtrate under reduced pressure to yield crude ethanesulfonic anhydride.
-
Purification can be achieved by vacuum distillation.
Reactivity and Experimental Protocols
Ethanesulfonic anhydride is a potent electrophile and readily reacts with nucleophiles. Its reactivity is analogous to that of other sulfonic and carboxylic anhydrides.
General Reaction Mechanism with Nucleophiles
The reaction proceeds via a nucleophilic acyl substitution-type mechanism at one of the sulfur atoms.
Caption: General reaction mechanism with a nucleophile.
Ethanesulfonylation of Alcohols (Proposed Protocol)
Materials:
-
Alcohol
-
Ethanesulfonic anhydride
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the alcohol and the non-nucleophilic base in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of ethanesulfonic anhydride in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ethanesulfonate ester by column chromatography.
Ethanesulfonylation of Amines (Proposed Protocol)
Materials:
-
Primary or secondary amine
-
Ethanesulfonic anhydride
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the amine and the non-nucleophilic base in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of ethanesulfonic anhydride in anhydrous dichloromethane.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting ethanesulfonamide by recrystallization or column chromatography.
Applications in Drug Development
While direct applications of ethanesulfonic anhydride in marketed drugs are not prominent, its potential can be extrapolated from the roles of similar molecules in medicinal chemistry and drug delivery.
Role as a Reagent in Synthesis
The primary role of ethanesulfonic anhydride in a drug development context would be as a laboratory-scale reagent for the synthesis of complex molecules. The ethanesulfonyl group can be introduced to modify the properties of a lead compound, such as its solubility, metabolic stability, or receptor binding affinity.
Potential as a Prodrug Moiety
Anhydrides, in general, have been explored as prodrug linkers.[3][4] A drug molecule containing a hydroxyl or amino group could be covalently linked to an ethanesulfonyl group via the anhydride. The resulting sulfonamide or sulfonate ester would likely be more lipophilic than the parent drug, potentially altering its absorption and distribution. Hydrolysis in vivo would then release the active drug.
Caption: Prodrug strategy using an ethanesulfonyl linker.
Formation of Esylate Salts
It is important to distinguish the use of ethanesulfonic anhydride from ethanesulfonic acid. The acid is widely used in the pharmaceutical industry to form ethanesulfonate (esylate) salts of basic active pharmaceutical ingredients (APIs).[5] This is a common strategy to improve the solubility, stability, and bioavailability of drugs. The anhydride is not directly used for this purpose but is a synthetic precursor to the acid.
Safety and Handling
Ethanesulfonic anhydride is expected to be a corrosive and moisture-sensitive compound.
Table 2: GHS Hazard Information for Ethanesulfonic Anhydride [2]
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |
Handling Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from water and moisture, as it is expected to react violently to produce corrosive ethanesulfonic acid.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion
Ethanesulfonic anhydride is a reactive chemical with potential as a sulfonating agent in organic synthesis. While specific experimental data and documented applications are scarce, its properties and reactivity can be reasonably inferred from related compounds. For researchers in drug discovery and development, its primary utility lies in the synthesis of novel chemical entities where the introduction of an ethanesulfonyl group is desired to modulate physicochemical and pharmacological properties. Further research into its specific reaction conditions and applications could expand its utility as a valuable tool in the synthetic chemist's arsenal.
References
- 1. Ethanesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Ethanesulfonic anhydride | C4H10O5S2 | CID 13982209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
